N-(But-2-ynoyl)benzamide
Description
N-(But-2-ynoyl)benzamide is a benzamide derivative characterized by a but-2-ynoyl group attached to the nitrogen atom of the benzamide core. The chemical name of acalabrutinib includes this compound as part of its larger structure: 4-{8-Amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide . The but-2-ynoyl group contributes to the molecule’s ability to covalently bind BTK, enhancing target specificity and therapeutic efficacy .
Properties
CAS No. |
947612-73-9 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
N-but-2-ynoylbenzamide |
InChI |
InChI=1S/C11H9NO2/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,1H3,(H,12,13,14) |
InChI Key |
RQKRSPZZLZQHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-ynoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
For large-scale production, the process involves the preparation of solid-state forms of the compound. This can be achieved through crystallization techniques, where the compound is crystallized from a suitable solvent mixture . The choice of solvent and crystallization conditions are optimized to obtain high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(But-2-ynoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(But-2-ynoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(But-2-ynoyl)benzamide involves its interaction with specific molecular targets. For instance, some N-substituted benzamides are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses . This inhibition can lead to the induction of apoptosis in cancer cells, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzamide derivatives exhibit diverse biological activities depending on their substituents. Below is a structured comparison of N-(But-2-ynoyl)benzamide with analogous compounds:
Structural and Functional Comparisons
Pharmacokinetic and Mechanistic Insights
- This compound (in acalabrutinib): Demonstrates irreversible BTK inhibition due to the electrophilic but-2-ynoyl group, enabling sustained therapeutic effects . Its solid forms (e.g., crystalline free base) are optimized for bioavailability .
- Thiourea derivatives (e.g., A8, H10): Antioxidant efficacy correlates with electron-donating groups (e.g., -OH, -OCH₃), which scavenge free radicals .
- N-(Phenylcarbamoyl)benzamide: Predicted to have moderate intestinal absorption and low hepatotoxicity, making it a viable lead for anticancer drug development .
Limitations and Challenges
- Activity context: this compound’s efficacy in acalabrutinib is context-dependent on the larger molecular framework, limiting direct comparisons to simpler benzamides .
- Data gaps: Compounds like N-(2-phenethyl)benzamide lack detailed mechanistic or clinical studies despite structural similarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
